An In-depth Technical Guide to (3-(Bromomethyl)phenyl)methanol (CAS: 82072-22-8)
An In-depth Technical Guide to (3-(Bromomethyl)phenyl)methanol (CAS: 82072-22-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-(Bromomethyl)phenyl)methanol, with CAS number 82072-22-8, is a versatile bifunctional reagent widely utilized in organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. Its structure, featuring both a reactive benzylic bromide and a primary alcohol, allows for sequential or orthogonal functionalization, making it a valuable building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and explores its application in the development of targeted therapeutics, including kinase and PARP inhibitors. The information is presented to support researchers and professionals in leveraging this compound for the advancement of novel chemical entities.
Chemical and Physical Properties
(3-(Bromomethyl)phenyl)methanol, also known as 3-(hydroxymethyl)benzyl bromide, is a substituted toluene derivative. Its key physicochemical properties are summarized in the table below. These predicted values provide essential information for handling, reaction setup, and purification.
| Property | Value | Source |
| CAS Number | 82072-22-8 | N/A |
| Molecular Formula | C₈H₉BrO | [1] |
| Molecular Weight | 201.06 g/mol | [1] |
| IUPAC Name | [3-(bromomethyl)phenyl]methanol | [1] |
| Synonyms | 3-(Bromomethyl)benzyl alcohol, 3-Hydroxymethylbenzyl bromide | [1] |
| Appearance | Light yellow to yellow powder | N/A |
| Boiling Point (Predicted) | 286.0 ± 20.0 °C | N/A |
| Density (Predicted) | 1.514 ± 0.06 g/cm³ | N/A |
| pKa (Predicted) | 14.23 ± 0.10 | N/A |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | N/A |
Spectroscopic Data (Predicted)
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¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show distinct signals for the aromatic protons (δ 7.2-7.4 ppm, multiplet), the benzylic protons of the bromomethyl group (δ ~4.5 ppm, singlet), the benzylic protons of the hydroxymethyl group (δ ~4.7 ppm, singlet), and the hydroxyl proton (a broad singlet which can vary in chemical shift).
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¹³C NMR (CDCl₃, 101 MHz): The carbon NMR spectrum would likely display signals for the aromatic carbons (δ 125-140 ppm), the bromomethyl carbon (δ ~33 ppm), and the hydroxymethyl carbon (δ ~64 ppm).
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IR Spectroscopy (ATR): The infrared spectrum would be characterized by a broad absorption band for the O-H stretch of the alcohol (around 3300 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the CH₂ groups (around 2850-2950 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and a C-Br stretching vibration (typically in the fingerprint region, 500-600 cm⁻¹).
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Mass Spectrometry (EI): The mass spectrum would show the molecular ion peak (M⁺) and characteristic isotopic pattern for bromine (M⁺ and M+2⁺ peaks of similar intensity). Fragmentation would likely involve the loss of the bromine atom and the hydroxymethyl group.
Synthesis
(3-(Bromomethyl)phenyl)methanol can be synthesized via the reduction of a suitable ester precursor, such as methyl 3-(bromomethyl)benzoate.
Experimental Protocol: Synthesis of (3-(Bromomethyl)phenyl)methanol
This protocol is based on a literature procedure for the reduction of methyl 3-(bromomethyl)benzoate using diisobutylaluminium hydride (DIBAL-H).[2]
Materials:
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Methyl 3-(bromomethyl)benzoate
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Toluene (anhydrous)
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Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in toluene)
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1N Hydrochloric acid (HCl)
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Ethyl acetate (EtOAc)
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Water (deionized)
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
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To a stirred solution of methyl 3-(bromomethyl)benzoate (5 g, 21.8 mmol) in anhydrous toluene (50 mL) in a round-bottom flask, slowly add DIBAL-H (43.6 mL of a 1.0 M solution, 43.6 mmol) under an inert atmosphere (e.g., nitrogen or argon). The addition should be performed under ice bath conditions to maintain the reaction temperature at 0°C.
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Maintain the reaction at 0°C with continuous stirring for 2 hours.
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Upon completion of the reaction (which can be monitored by thin-layer chromatography), quench the reaction by the slow addition of 1N HCl solution.
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Transfer the mixture to a separatory funnel and perform an extraction with ethyl acetate and water.
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Collect the organic layer and dry it over anhydrous sodium sulfate.
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Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to yield (3-(bromomethyl)phenyl)methanol as a colorless oil (expected yield: ~4.0 g, 19.9 mmol, 91%).[2]
Safety Precautions:
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DIBAL-H is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere.
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The reaction should be performed in a well-ventilated fume hood.
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Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.
Applications in Drug Discovery and Medicinal Chemistry
The dual reactivity of (3-(Bromomethyl)phenyl)methanol makes it a valuable synthon for introducing a substituted benzyl moiety into target molecules. The bromomethyl group is a potent electrophile for alkylation of various nucleophiles (e.g., amines, phenols, thiols), while the alcohol functionality can be used for esterification, etherification, or oxidation to an aldehyde or carboxylic acid.
Role as a Linker in Bioactive Molecules
This compound is particularly useful as a linker to connect different pharmacophoric elements. The meta-substitution pattern provides a specific spatial orientation of the connected fragments, which can be crucial for binding to biological targets such as enzymes or receptors.
